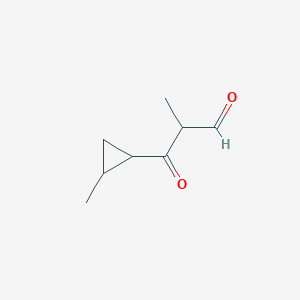
2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal is an organic compound that features a cyclopropyl group attached to a propanal structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to form the corresponding aldehyde. Another method includes the use of Grignard reagents, where 2-methylcyclopropylmagnesium bromide reacts with an appropriate aldehyde or ketone to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The cyclopropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and organometallic compounds are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanoic acid.
Reduction: 2-Methyl-3-(2-methylcyclopropyl)-3-hydroxypropanal.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropyl group may also influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-Methyl-3-(2-methylcyclopropyl)-3-hydroxypropanal: A reduced form of the compound with similar structural features.
2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanoic acid: An oxidized form with a carboxylic acid group.
Cyclopropyl derivatives: Compounds with similar cyclopropyl groups but different functional groups.
特性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
2-methyl-3-(2-methylcyclopropyl)-3-oxopropanal |
InChI |
InChI=1S/C8H12O2/c1-5-3-7(5)8(10)6(2)4-9/h4-7H,3H2,1-2H3 |
InChIキー |
YMELBVJMIMGDIT-UHFFFAOYSA-N |
正規SMILES |
CC1CC1C(=O)C(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate](/img/structure/B13059073.png)
![4-((2,4-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059080.png)
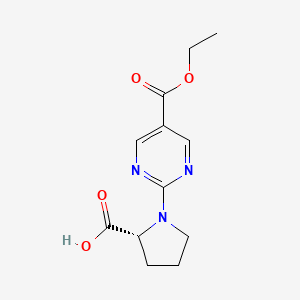
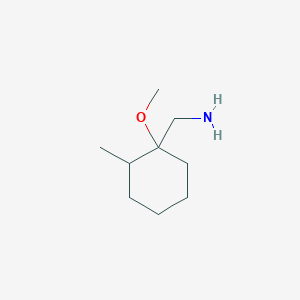
![7-Amino-9-hydroxy-6,8-diazaspiro[3.5]nona-6,8-dien-5-one](/img/structure/B13059100.png)
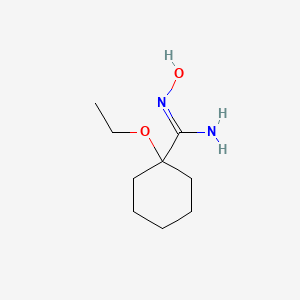
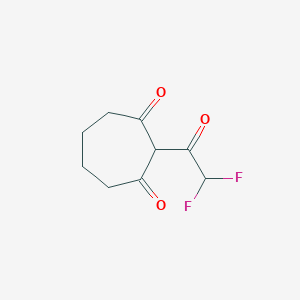
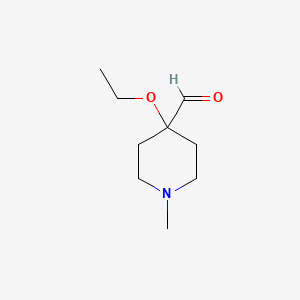
![7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13059131.png)
![2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13059138.png)
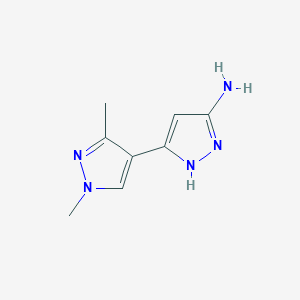
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-CarboxylicAcid](/img/structure/B13059160.png)

